molecular formula C6H7BrClN3O2 B561481 4-Bromo-2-nitrophenylhydrazine hydrochloride CAS No. 100032-79-9

4-Bromo-2-nitrophenylhydrazine hydrochloride

Cat. No.: B561481
CAS No.: 100032-79-9
M. Wt: 268.495
InChI Key: SIBURLORIWZQNT-UHFFFAOYSA-N
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Scientific Research Applications

4-Bromo-2-nitrophenylhydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, particularly in the preparation of azo dyes and other hydrazine derivatives.

    Biochemistry: The compound is utilized in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.

    Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and intermediates for various industrial processes.

Safety and Hazards

4-Bromo-2-nitrophenylhydrazine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitrophenylhydrazine hydrochloride typically involves the nitration of 4-bromoaniline followed by the reduction of the nitro group to an amino group. This is then followed by the reaction with hydrazine hydrate to form the hydrazine derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration and reduction reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-nitrophenylhydrazine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-Bromo-2-aminophenylhydrazine

    Substitution: Various substituted phenylhydrazines depending on the nucleophile used

    Oxidation: Corresponding azo compounds

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-nitrophenylhydrazine hydrochloride
  • 4-Fluoro-2-nitrophenylhydrazine hydrochloride
  • 4-Iodo-2-nitrophenylhydrazine hydrochloride

Uniqueness

4-Bromo-2-nitrophenylhydrazine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and biochemical research .

Properties

IUPAC Name

(4-bromo-2-nitrophenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2.ClH/c7-4-1-2-5(9-8)6(3-4)10(11)12;/h1-3,9H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBURLORIWZQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)[N+](=O)[O-])NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657187
Record name (4-Bromo-2-nitrophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100032-79-9
Record name (4-Bromo-2-nitrophenyl)hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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